Cas no 1421455-95-9 (N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a specialized chemical compound featuring a benzofuran core linked to a hydroxyethyl group and a dioxopyrrolidinyl acetamide moiety. This structure confers potential reactivity as a bifunctional linker or intermediate in organic synthesis, particularly for conjugation applications. The presence of the dioxopyrrolidinyl group enhances its utility in forming stable amide bonds, while the benzofuran scaffold may contribute to π-stacking interactions or pharmacological relevance. Its balanced hydrophilicity and functional group diversity make it suitable for targeted modifications in drug discovery or bioconjugation. Careful handling is advised due to the electrophilic nature of the dioxopyrrolidinyl moiety.
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure
1421455-95-9 structure
Product Name:N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No:1421455-95-9
MF:C16H18N2O5
MW:318.324524402618
CID:5874420
PubChem ID:71803431
Update Time:2025-10-29

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • VU0548062-1
    • F6414-0068
    • AKOS024555462
    • N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • 1421455-95-9
    • Inchi: 1S/C16H18N2O5/c19-12(10-1-2-13-11(7-10)5-6-23-13)8-17-14(20)9-18-15(21)3-4-16(18)22/h1-2,7,12,19H,3-6,8-9H2,(H,17,20)
    • InChI Key: CSKFMYIJAJHSIZ-UHFFFAOYSA-N
    • SMILES: C(NCC(C1C=C2C(=CC=1)OCC2)O)(=O)CN1C(=O)CCC1=O

Computed Properties

  • Exact Mass: 318.12157168g/mol
  • Monoisotopic Mass: 318.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 95.9Ų

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>

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Additional information on N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Professional Introduction to N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS No. 1421455-95-9)

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, identified by its CAS number 1421455-95-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of both benzofuran and dioxopyrrolidine moieties in its structure suggests a rich chemical diversity that could be exploited for various biological activities.

The benzofuran moiety is a well-known pharmacophore in medicinal chemistry, often found in compounds with anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern in this compound, particularly the 2-hydroxyethyl side chain attached to the benzofuran ring, may contribute to enhanced solubility and bioavailability, making it a promising candidate for further development. Additionally, the dioxopyrrolidine ring is a relatively less explored scaffold that could offer novel interactions with biological targets.

In recent years, there has been growing interest in the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structure of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide lends itself well to such an approach. The combination of the benzofuran and dioxopyrrolidine moieties could potentially lead to synergistic effects in drug design, enhancing both potency and selectivity.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The benzofuran scaffold has been associated with modulatory effects on neurotransmitter systems, while the dioxopyrrolidine moiety may interact with specific enzymes or receptors involved in neurodegenerative diseases. Preliminary studies have suggested that derivatives of this class of compounds could exhibit neuroprotective properties, making them valuable candidates for further investigation.

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide presents several challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been particularly useful in assembling the various functional groups present in this compound.

The pharmacokinetic properties of this compound are also an area of active research. The hydrophilic nature of the 2-hydroxyethyl side chain suggests that it may have good oral bioavailability, while the polar dioxopyrrolidine ring could enhance binding affinity to biological targets. These characteristics make it an attractive candidate for further development as a drug candidate.

In conclusion, N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS No. 1421455-95-9) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further investigation into treating neurological disorders and other therapeutic areas. As synthetic methodologies continue to advance, it is likely that more derivatives will be explored, leading to new insights into drug design and development.

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